molecular formula C25H17Cl2F3N2O3 B2839351 (Z)-2-cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-[2-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 634594-89-1

(Z)-2-cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-[2-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No. B2839351
CAS RN: 634594-89-1
M. Wt: 521.32
InChI Key: DTUNASXZEVUVPG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the cyano group might be introduced through a cyanation reaction, the methoxy group through an etherification reaction, and the trifluoromethyl group through a halogenation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon-carbon double bond. The (Z) designation in the name of the compound indicates that the highest-priority groups on each carbon of the double bond are on the same side of the bond .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the cyano group is a strong electron-withdrawing group, which could make the compound susceptible to nucleophilic attack. The methoxy and trifluoromethyl groups, on the other hand, could potentially participate in a variety of other reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar cyano and methoxy groups could impact the compound’s solubility in different solvents .

properties

IUPAC Name

(Z)-2-cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17Cl2F3N2O3/c1-34-22-8-4-5-15(23(22)35-14-16-9-10-18(26)12-20(16)27)11-17(13-31)24(33)32-21-7-3-2-6-19(21)25(28,29)30/h2-12H,14H2,1H3,(H,32,33)/b17-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUNASXZEVUVPG-BOPFTXTBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=C(C=C(C=C2)Cl)Cl)C=C(C#N)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OCC2=C(C=C(C=C2)Cl)Cl)/C=C(/C#N)\C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17Cl2F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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